4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

Catalog No.
S1908535
CAS No.
439692-52-1
M.F
C9H9ClN2S
M. Wt
212.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

CAS Number

439692-52-1

Product Name

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

IUPAC Name

4-chloro-6-propan-2-ylthieno[2,3-d]pyrimidine

Molecular Formula

C9H9ClN2S

Molecular Weight

212.7 g/mol

InChI

InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3

InChI Key

HOXIDKJKRREVOH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(S1)N=CN=C2Cl

Canonical SMILES

CC(C)C1=CC2=C(S1)N=CN=C2Cl

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a highly functionalized, pre-activated heterocyclic building block widely utilized as a purine and quinazoline bioisostere in pharmaceutical discovery and manufacturing. Featuring a thieno[2,3-d]pyrimidine core, this compound provides a precise spatial arrangement for ATP-competitive kinase inhibitors. The molecule is defined by two critical procurement-relevant features: a highly electrophilic chlorine atom at the C4 position, which serves as a reliable leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and an isopropyl group at the C6 position, which imparts specific steric bulk and lipophilicity[1]. By sourcing this exact pre-chlorinated, appropriately substituted intermediate, chemical procurement teams enable immediate downstream functionalization while avoiding the hazardous halogenation steps and off-target binding profiles associated with crude precursors or unsubstituted analogs[2].

Attempting to substitute 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine with closely related analogs introduces severe process and performance liabilities. Replacing this compound with its 6-unsubstituted or 6-methyl counterparts drastically reduces the downstream active pharmaceutical ingredient's (API) ability to engage deep hydrophobic pockets in target kinases, often resulting in a 10- to 100-fold drop in binding affinity [1]. Furthermore, procuring the cheaper 4-hydroxy tautomer (the pyrimidinone precursor) instead of this pre-chlorinated form forces manufacturers to perform an in-house chlorination step using highly corrosive phosphorus oxychloride (POCl3). This not only adds a hazardous, moisture-sensitive unit operation to the critical path but also significantly reduces overall throughput and increases waste disposal costs[2]. Therefore, securing the exact 4-chloro-6-isopropyl derivative is mandatory for maintaining both synthetic efficiency and final product efficacy.

Processability Advantage: Elimination of Hazardous Halogenation

Procuring the pre-activated 4-chloro compound allows for direct, one-step nucleophilic aromatic substitution (SNAr) with various primary and secondary amines, typically achieving 75-95% isolated yields under mild basic conditions or in green solvents like PEG 400 [1]. In contrast, utilizing the 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine baseline requires a harsh, two-step sequence involving refluxing POCl3. This precursor route not only generates highly corrosive HCl and phosphoric acid waste but typically caps the overall two-step yield at 50-65% due to degradation and challenging workups [2].

Evidence DimensionSynthesis step-count and overall yield for C4-amination
Target Compound Data1 step (direct SNAr), 75-95% yield
Comparator Or Baseline4-Hydroxy precursor: 2 steps (POCl3 chlorination + SNAr), 50-65% overall yield
Quantified DifferenceEliminates 1 hazardous unit operation; improves overall yield by 25-30%.
ConditionsStandard amination protocols (e.g., amine, base, 80-120 °C, 1-4h) vs. POCl3 reflux followed by amination.

Sourcing the pre-chlorinated building block drastically streamlines the manufacturing critical path, eliminating corrosive reagent handling and improving API throughput.

Application-Critical Performance: Hydrophobic Pocket Engagement

The C6-isopropyl substitution is not merely a structural variation; it is a critical pharmacophore element. Comparative SAR studies on thieno[2,3-d]pyrimidine-based kinase inhibitors demonstrate that the isopropyl group provides a specific steric volume (~43 ų) and a localized lipophilicity increase (clogP shift of ~+1.5) compared to the unsubstituted core. When integrated into ATP-competitive inhibitors targeting kinases such as CDK4 or PI3K, the 6-isopropyl derivative consistently drives low-nanomolar target affinity (IC50 < 10 nM), whereas the 6-unsubstituted or 6-methyl comparators often stall at micromolar potencies due to incomplete hydrophobic pocket occupancy[1].

Evidence DimensionDownstream target affinity (IC50) and localized lipophilicity
Target Compound Data6-Isopropyl: clogP +1.5, typical IC50 in low-nanomolar range (<10 nM)
Comparator Or Baseline6-Unsubstituted / 6-Methyl: Lower lipophilicity, typical IC50 in micromolar range (>1000 nM)
Quantified Difference10- to 100-fold improvement in downstream binding affinity.
ConditionsIn vitro kinase inhibition assays (e.g., CDK4, PI3K) evaluating matched molecular pairs.

Buyers synthesizing targeted kinase inhibitors must select the 6-isopropyl variant to achieve the strict potency thresholds required for preclinical advancement.

Synthesis Route Compatibility: Superior C4-Electrophilicity vs. Quinazolines

While quinazolines are common bioisosteres, the thieno[2,3-d]pyrimidine scaffold offers distinct kinetic advantages during library synthesis. The electron-rich thiophene ring alters the electronic distribution of the fused pyrimidine, enhancing the specific electrophilicity of the C4-chlorine atom. During high-throughput combinatorial amination, 4-chloro-thieno[2,3-d]pyrimidines exhibit faster SNAr conversion rates and a cleaner impurity profile compared to matched 4-chloro-quinazolines, reducing the incidence of bis-amination or off-target ring-opening [1]. This translates to a 5-10% higher average purity of the crude intermediates, significantly reducing the burden on preparative HPLC purification [2].

Evidence DimensionSNAr conversion efficiency and crude intermediate purity
Target Compound Data4-Chloro-thieno[2,3-d]pyrimidine core: Rapid kinetics, high crude purity
Comparator Or Baseline4-Chloro-quinazoline core: Slower kinetics, higher incidence of side reactions
Quantified Difference5-10% higher average crude purity; reduced purification bottleneck.
ConditionsParallel library synthesis using diverse bulky amines under standardized SNAr conditions.

For procurement teams supporting high-throughput screening or combinatorial libraries, this scaffold ensures higher success rates and lower purification costs per compound.

Synthesis of ATP-Competitive Kinase Inhibitors (e.g., CDK4/6, PI3K)

Because the 6-isopropyl group perfectly occupies the hydrophobic pocket adjacent to the hinge-binding region, this compound is the mandatory starting material for developing highly potent, selective kinase inhibitors. Procuring this specific building block ensures that the resulting API library will meet the low-nanomolar IC50 thresholds required for oncology and immunology pipelines [1].

High-Throughput Combinatorial Library Generation

Thanks to the highly reactive C4-chlorine and the favorable electronic profile of the thienopyrimidine core, this compound is ideal for parallel synthesis. It allows rapid, catalyst-free amination with a wide array of nucleophiles, yielding high-purity intermediates that bypass extensive preparative chromatography bottlenecks [2].

Development of Purine Bioisosteres for Antiviral Research

As a structurally stable bioisostere to purines, this pre-activated scaffold is perfectly suited for synthesizing novel nucleoside analogs or allosteric modulators. The direct SNAr capability allows for the efficient installation of complex sugar mimics or chiral amines at the C4 position without degrading sensitive functional groups[3].

XLogP3

3.7

Wikipedia

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

Dates

Last modified: 08-16-2023
Grembecka et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.773, published online 29 January 2012 http://www.nature.com/naturechemicalbiology

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